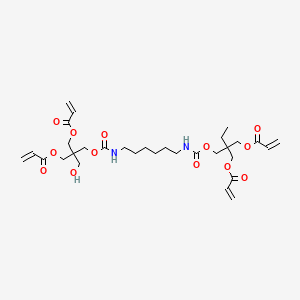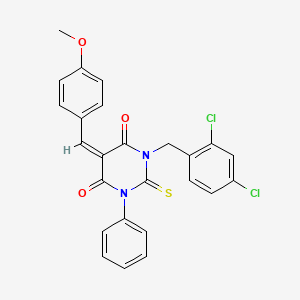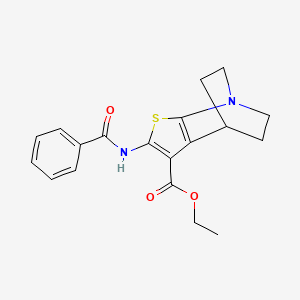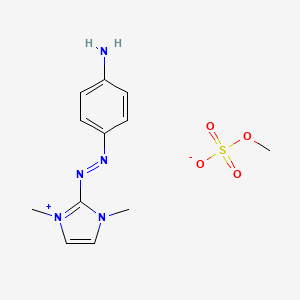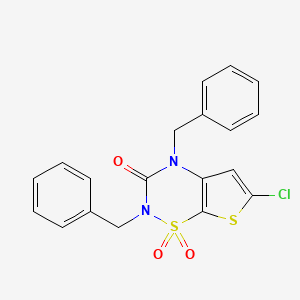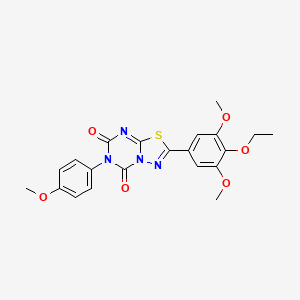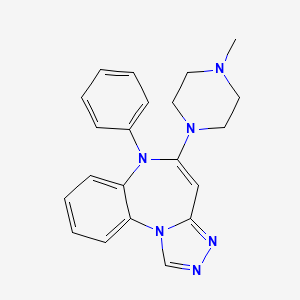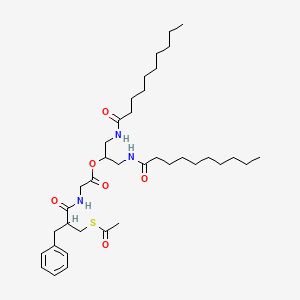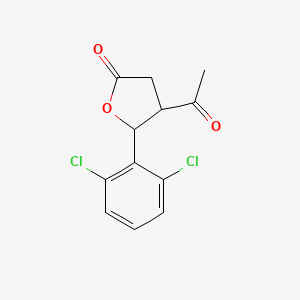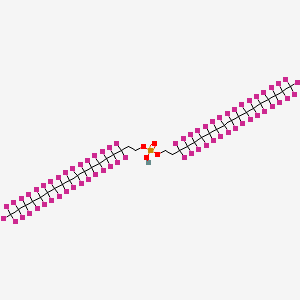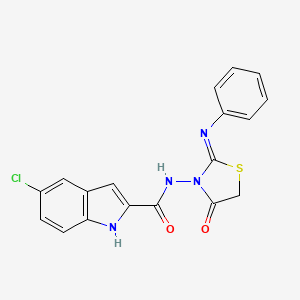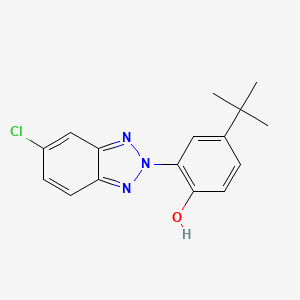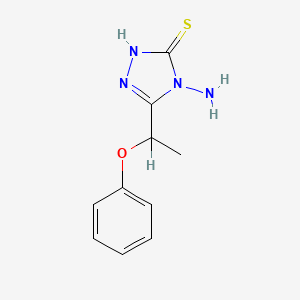
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with phenoxyethyl derivatives. The reaction conditions often include:
- Solvents: Ethanol, methanol, or water
- Catalysts: Acidic or basic catalysts depending on the specific reaction steps
- Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production methods for such compounds often involve batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings.
化学反応の分析
Types of Reactions
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenated compounds in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules
Biology: As a potential antimicrobial or antifungal agent
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Used in the development of new materials with specific properties
作用機序
The mechanism of action of 2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes
Receptors: Binding to cellular receptors to modulate biological pathways
Pathways: Interference with metabolic or signaling pathways
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A parent compound with broad biological activities
5-Phenyl-1,2,4-triazole-3-thione: Similar structure with different substituents
4-Amino-1,2,4-triazole: Known for its herbicidal properties
Uniqueness
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
特性
CAS番号 |
115398-68-0 |
|---|---|
分子式 |
C10H12N4OS |
分子量 |
236.30 g/mol |
IUPAC名 |
4-amino-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H12N4OS/c1-7(9-12-13-10(16)14(9)11)15-8-5-3-2-4-6-8/h2-7H,11H2,1H3,(H,13,16) |
InChIキー |
ACNBOAQRPFNDAP-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NNC(=S)N1N)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


